molecular formula C11H13NO B6167654 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1388154-46-8

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B6167654
CAS RN: 1388154-46-8
M. Wt: 175.2
InChI Key:
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Description

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C11H13NO . It is a type of heterocyclic compound, specifically a benzoxazine, which is a class of compounds that have been studied for their various biological activities .


Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, such as 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine, has been achieved through various methods. One efficient synthesis method involves a Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols, followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion . This method has been shown to produce 3,4-dihydro-1,4-benzoxazine derivatives with excellent enantio- and diastereospecificity .


Molecular Structure Analysis

The molecular structure of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine core with a cyclopropyl group attached. The benzoxazine core is a fused ring system consisting of a benzene ring and an oxazine ring . The oxazine ring is a six-membered ring containing one oxygen atom, one nitrogen atom, and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2H-1,4-benzoxazine derivatives are diverse. For instance, the synthesis of these compounds often involves ring-opening reactions of aziridines and intramolecular cyclizations . Additionally, these compounds can undergo various transformations under the influence of different catalysts .

Future Directions

The future directions for research on 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine and similar compounds could involve further exploration of their synthesis methods, as well as their potential biological activities . Additionally, the development of more environmentally friendly and efficient synthetic strategies could be a focus .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine involves the cyclization of a substituted phenol with an amine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "3-cyclopropylphenol", "2-aminotoluene", "Lewis acid catalyst (e.g. BF3)" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on 3-cyclopropylphenol with a suitable protecting group (e.g. TBDMS) to prevent unwanted reactions.", "Step 2: Nitration of the protected 3-cyclopropylphenol to form the corresponding nitro compound.", "Step 3: Reduction of the nitro group to an amine using a suitable reducing agent (e.g. SnCl2).", "Step 4: Deprotection of the hydroxyl group using an acid catalyst (e.g. TFA) to regenerate the phenol.", "Step 5: Cyclization of the phenol and amine in the presence of a Lewis acid catalyst (e.g. BF3) to form the desired 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine." ] }

CAS RN

1388154-46-8

Product Name

3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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